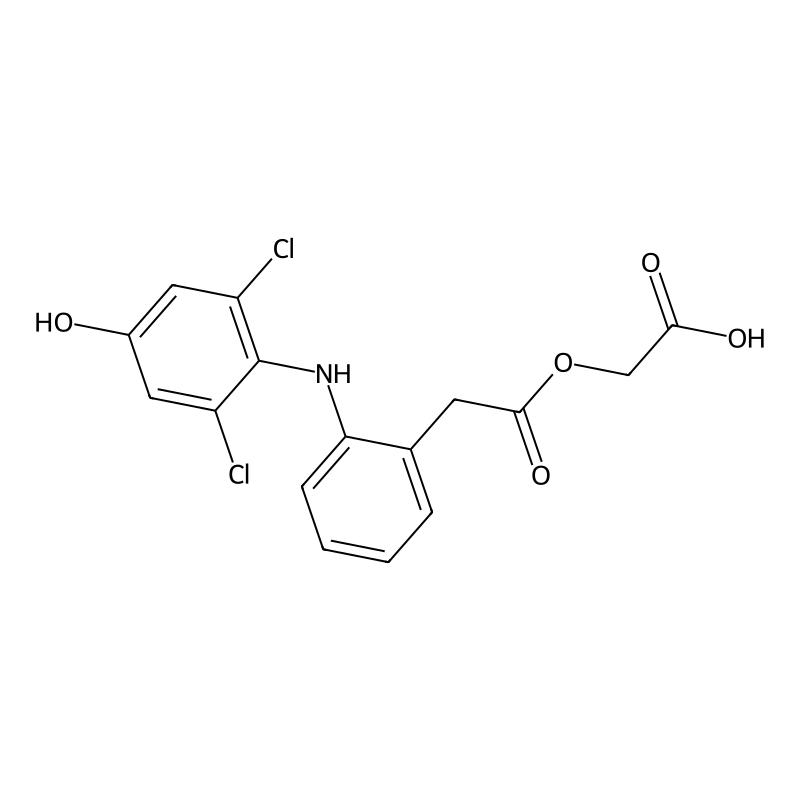

4'-Hydroxy Aceclofenac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chondroprotective Effects:

Studies have shown that 4'-Hydroxy Aceclofenac exhibits chondroprotective properties, meaning it protects cartilage tissue from degradation. This is particularly significant in conditions like osteoarthritis, where cartilage breakdown is a hallmark feature. Research suggests that 4'-Hydroxy Aceclofenac:

- Suppresses the production of matrix metalloproteinases (MMPs): MMPs are enzymes that break down cartilage components. 4'-Hydroxy Aceclofenac has been shown to downregulate the production of specific MMPs, potentially slowing cartilage degradation [, ].

- Reduces the release of sulfated glycosaminoglycans (SGAGs): SGAGs are essential components of healthy cartilage. 4'-Hydroxy Aceclofenac has been observed to decrease the release of SGAGs from chondrocytes (cartilage cells), potentially preserving cartilage structure [].

These findings suggest that 4'-Hydroxy Aceclofenac might contribute to the cartilage-protective effects observed with Aceclofenac treatment in conditions like osteoarthritis.

Anti-inflammatory Effects:

Beyond its chondroprotective properties, 4'-Hydroxy Aceclofenac also exhibits anti-inflammatory effects, similar to its parent compound Aceclofenac. Research suggests that it:

- Inhibits the production of pro-inflammatory mediators: Studies have shown that 4'-Hydroxy Aceclofenac can suppress the production of interleukin-1beta (IL-1β), a key inflammatory molecule involved in rheumatoid arthritis [].

- Weakly inhibits cyclooxygenase (COX) enzymes: COX enzymes are involved in the production of prostaglandins, which contribute to inflammation and pain. While 4'-Hydroxy Aceclofenac exhibits weaker COX inhibition compared to Aceclofenac, it still contributes to its overall anti-inflammatory activity [].

4'-Hydroxy Aceclofenac is a significant metabolite of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for managing pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis. The compound's chemical structure is characterized by the presence of a hydroxyl group at the para position of the phenyl ring, which distinguishes it from its parent compound. Its molecular formula is C₁₆H₁₃Cl₂NO₄, with a molecular weight of approximately 354.19 g/mol .

4'-Hydroxy Aceclofenac undergoes various metabolic transformations in the body. It is primarily formed through the hydroxylation of Aceclofenac in the liver, mediated by cytochrome P450 enzymes, particularly CYP2C9 . The compound can further participate in conjugation reactions, leading to glucuronidated and sulfated derivatives that facilitate its excretion via urine .

The synthesis of 4'-Hydroxy Aceclofenac primarily occurs through the metabolic conversion of Aceclofenac in human hepatocytes. The process involves hydroxylation at the para position of the phenyl ring, facilitated by cytochrome P450 enzymes. In laboratory settings, synthetic routes may include:

- Starting Material: Aceclofenac.

- Reagents: Hydroxylating agents such as hydrogen peroxide or other oxidizing agents.

- Conditions: Typically requires controlled temperatures and pH to optimize yield and selectivity.

4'-Hydroxy Aceclofenac is mainly studied for its role as a metabolite with therapeutic implications:

- Pain Management: As part of the pharmacological profile of Aceclofenac, it contributes to pain relief mechanisms.

- Research: Investigated for its potential chondroprotective effects in osteoarthritis treatment .

- Drug Development: Its unique properties make it a candidate for further studies on NSAID efficacy and safety profiles.

Interaction studies involving 4'-Hydroxy Aceclofenac often focus on its metabolic pathways and how they influence the pharmacokinetics of Aceclofenac itself. Key points include:

- Enzyme Interactions: It is primarily metabolized by CYP2C9, which can interact with other medications metabolized by this enzyme, leading to altered drug levels and potential side effects .

- Pharmacodynamics: Its effects on inflammatory mediators may influence the efficacy of other anti-inflammatory drugs when used concurrently.

4'-Hydroxy Aceclofenac can be compared with several similar compounds that share structural or functional characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diclofenac | C₁₆H₁₃Cl₂NO₂ | A potent NSAID with higher COX inhibition potency |

| 5-Hydroxy Aceclofenac | C₁₆H₁₃Cl₂NO₄ | Another metabolite with distinct anti-inflammatory properties |

| 4'-Hydroxydiclofenac | C₁₆H₁₃Cl₂NO₄ | A hydroxylated derivative of Diclofenac |

| Indomethacin | C₁₅H₁₃Cl₂N₁O₂ | An older NSAID known for its potent anti-inflammatory effects |

Uniqueness

4'-Hydroxy Aceclofenac is unique due to its specific chondroprotective effects and lower gastrointestinal toxicity compared to other NSAIDs like Diclofenac and Indomethacin. Its role as a metabolite enhances the therapeutic profile of Aceclofenac while providing insights into safer NSAID use.

Molecular Formula and Mass (C16H13Cl2NO5, 370.2 g/mol)

4'-Hydroxy Aceclofenac exhibits a molecular formula of C16H13Cl2NO5, corresponding to a molecular mass of 370.2 grams per mole [1] [4] [8]. This compound represents a hydroxylated metabolite of aceclofenac, formed through cytochrome P450 2C9-mediated oxidation [14]. The molecular composition encompasses sixteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and five oxygen atoms, reflecting its complex aromatic structure with multiple functional groups [3] [5].

| Parameter | Value |

|---|---|

| Molecular Formula | C16H13Cl2NO5 |

| Molecular Weight | 370.2 g/mol |

| Atomic Composition | C: 16, H: 13, Cl: 2, N: 1, O: 5 |

The precise molecular mass calculation demonstrates the addition of one hydroxyl group compared to the parent compound aceclofenac, which possesses a molecular formula of C16H13Cl2NO4 with a molecular weight of 354.19 grams per mole [2]. This structural modification results from metabolic hydroxylation at the 4' position of the dichlorophenyl ring system [14] [23].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for 4'-Hydroxy Aceclofenac is 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid [1] [5]. This systematic name precisely describes the molecular architecture, indicating the presence of a dichlorophenyl ring system substituted with hydroxyl and chlorine groups, connected through an amino linkage to a benzene ring bearing an acetoxyacetic acid side chain [6].

Alternative nomenclature includes 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester, which emphasizes the ester functionality and the specific positioning of substituents on the aromatic rings [4] [6]. The systematic naming convention reflects the compound's complex structure, incorporating multiple functional groups and aromatic systems in a specific spatial arrangement [1].

Structural Characteristics

Functional Groups Analysis

4'-Hydroxy Aceclofenac contains several distinct functional groups that contribute to its chemical properties and biological activity [1] [3]. The primary functional groups include a carboxylic acid group (-COOH), an ester linkage (-COO-), a secondary amine group (-NH-), a phenolic hydroxyl group (-OH), and two aromatic chlorine substituents [5] [8].

The carboxylic acid functionality is located at the terminal position of the acetoxyacetic acid moiety, providing the compound with acidic properties and the ability to form hydrogen bonds and ionic interactions [1]. The ester linkage connects the acetoxyacetic acid portion to the main aromatic framework, creating a bridging structure that influences the molecule's flexibility and conformational preferences [5].

The secondary amine group forms the connection between the two aromatic ring systems, allowing for potential hydrogen bonding and contributing to the compound's overall polarity [8]. This amino linkage represents a crucial structural feature that distinguishes the compound from simple aromatic esters [1].

Dichlorophenyl Moiety

The dichlorophenyl ring system represents a central structural component of 4'-Hydroxy Aceclofenac, featuring two chlorine atoms positioned at the 2 and 6 positions relative to the amino linkage [1] [8]. This 2,6-dichlorosubstitution pattern creates a sterically hindered environment around the amino group, influencing the compound's conformational behavior and intermolecular interactions [14].

The electron-withdrawing nature of the chlorine substituents significantly affects the electronic properties of the aromatic ring, reducing electron density and altering the reactivity of adjacent functional groups [19] [22]. Research indicates that dichlorosubstitution patterns can modify the compound's metabolic stability and influence its interaction with biological targets [14] [19].

The dichlorophenyl moiety contributes to the compound's lipophilicity while simultaneously providing specific steric and electronic characteristics that distinguish it from other aromatic systems [10]. The positioning of chlorine atoms creates a unique substitution pattern that affects the compound's crystal packing and intermolecular forces [16].

Hydroxyl Group Position and Influence

The hydroxyl group in 4'-Hydroxy Aceclofenac is positioned at the 4' location of the dichlorophenyl ring, occupying the para position relative to the amino linkage [1] [14]. This specific positioning results from enzymatic hydroxylation mediated by cytochrome P450 2C9, representing the primary metabolic pathway for the parent compound aceclofenac [14] [23].

The para-positioned hydroxyl group significantly influences the compound's chemical properties through both inductive and resonance effects [21] [22]. The electron-donating nature of the hydroxyl group increases electron density in the aromatic ring system, particularly at the ortho and para positions, affecting the compound's reactivity toward electrophilic substitution reactions [21].

| Position | Substituent | Electronic Effect |

|---|---|---|

| 2' | Chlorine | Electron-withdrawing |

| 4' | Hydroxyl | Electron-donating |

| 6' | Chlorine | Electron-withdrawing |

The hydroxyl group enables the formation of hydrogen bonds, both intramolecular and intermolecular, which can influence the compound's solubility, crystalline structure, and biological activity [18] [21]. The presence of this hydroxyl functionality distinguishes the metabolite from its parent compound and contributes to altered pharmacological properties [10] [14].

Stereochemistry Considerations

4'-Hydroxy Aceclofenac exhibits achiral characteristics, possessing no defined stereocenters within its molecular structure [8] [9]. The compound demonstrates no optical activity, with zero defined stereocenters and zero E/Z centers, indicating the absence of geometric isomerism [8]. This achiral nature simplifies the compound's synthesis and analysis, as stereoisomeric complications do not arise during its preparation or characterization [8].

The molecular architecture lacks asymmetric carbon atoms, preventing the existence of enantiomeric forms [8]. The planar aromatic ring systems and the linear arrangement of the acetoxyacetic acid side chain contribute to the compound's symmetric properties [1] [5]. Research confirms that the compound maintains consistent structural characteristics without stereochemical variability [8] [9].

The absence of stereochemical complexity facilitates the compound's identification and quantification in analytical procedures, as multiple stereoisomeric peaks do not complicate chromatographic separations [8]. This characteristic represents an advantage in metabolic studies and pharmaceutical analysis, where stereochemical considerations can significantly complicate analytical methodologies [8].

Molecular Descriptors and Identifiers

CAS Number (229308-90-1)

The Chemical Abstracts Service registry number for 4'-Hydroxy Aceclofenac is 229308-90-1 [1] [4] [6]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [4] [7]. The CAS number provides unambiguous identification of the specific chemical entity, distinguishing it from related compounds and isomers [6].

Registration under this CAS number occurred following the compound's identification as a major metabolite of aceclofenac in human metabolism studies [6] [14]. The assignment of this specific registry number enables precise tracking of the compound in scientific literature, regulatory filings, and commercial applications [4] [7].

InChI and SMILES Representations

The International Chemical Identifier representation for 4'-Hydroxy Aceclofenac is InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) [1] [5] [8]. This standardized notation provides a unique textual representation of the compound's molecular structure, enabling precise computational analysis and database searches [1] [5].

The corresponding InChI Key is BTDFYMBLEDMWOK-UHFFFAOYSA-N, offering a shortened hash-based identifier derived from the full InChI string [1] [5] [8]. This condensed format facilitates database indexing while maintaining structural specificity [5].

| Descriptor Type | Value |

|---|---|

| InChI | InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) |

| InChI Key | BTDFYMBLEDMWOK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |

Solubility Profile in Various Solvents

4'-Hydroxy Aceclofenac exhibits pH-dependent solubility characteristics similar to its parent compound aceclofenac, but with some notable differences due to the presence of the additional hydroxyl group [1] [2]. The compound demonstrates significantly enhanced solubility in alkaline conditions compared to acidic environments.

In aqueous media, the solubility profile shows marked pH dependence. At pH 1.2 (gastric pH), the compound exhibits limited solubility of approximately 0.027 mg/mL, similar to aceclofenac [1] [2]. This low solubility under acidic conditions is attributed to the protonated state of the compound, which reduces its interaction with the aqueous medium. However, as the pH increases to 6.8 (intestinal pH), the solubility increases dramatically to approximately 5.6 mg/mL [1] [2], representing more than a 200-fold improvement. This pH-dependent solubility behavior is characteristic of weak acidic compounds and is primarily due to the ionization of the carboxylic acid group at higher pH values.

The compound shows enhanced solubility in organic solvents compared to water. In methanol, 4'-Hydroxy Aceclofenac demonstrates good solubility, making it suitable for analytical procedures and formulation development [3] [4]. The presence of the hydroxyl group in the 4' position introduces additional hydrogen bonding capability, which can influence solubility in protic solvents. Ethanol also serves as an effective solvent for the compound, with dissolution studies showing improved solubility compared to aqueous media [3] [5].

In phosphate buffer systems, the compound exhibits optimal solubility at physiological pH ranges (pH 6.8-7.4), which is advantageous for biological applications and formulation development [1] [2]. The solubility enhancement in buffered systems is attributed to the maintenance of optimal pH conditions that favor the ionized form of the compound.

pH-Dependent Characteristics

The pH-dependent behavior of 4'-Hydroxy Aceclofenac is a critical factor influencing its physicochemical properties and biological performance [1] [2]. The compound exhibits typical weak acid behavior with a pKa value estimated to be similar to aceclofenac (approximately 2.6) [6], indicating that the additional hydroxyl group does not significantly alter the acid-base properties of the parent molecule.

At low pH values (pH < 2), the compound exists predominantly in its non-ionized form, resulting in reduced aqueous solubility and limited dissolution rate [1] [2]. This characteristic is important for understanding the compound's behavior in gastric environments and its potential for gastrointestinal absorption.

As the pH increases above the pKa value, progressive ionization occurs, leading to the formation of the carboxylate anion. This ionization significantly enhances the compound's hydrophilic character and aqueous solubility [1] [2]. The pH-solubility profile demonstrates a sigmoidal relationship typical of weak acids, with a sharp increase in solubility observed around the pKa region.

The pH-dependent characteristics also influence the compound's stability profile. Under highly acidic conditions (pH < 1), the compound may undergo acid-catalyzed hydrolysis, particularly at the ester linkage [7] [8]. Conversely, under alkaline conditions (pH > 10), base-catalyzed hydrolysis can occur, leading to the formation of degradation products [9] [10].

The optimal pH range for 4'-Hydroxy Aceclofenac stability and solubility appears to be between pH 6-8, which corresponds to physiological pH conditions [1] [2]. This characteristic makes the compound suitable for biological applications and suggests favorable absorption characteristics in the small intestine.

Crystalline Properties

The crystalline properties of 4'-Hydroxy Aceclofenac have not been extensively characterized in the available literature, representing a significant gap in the understanding of this compound's solid-state behavior. Based on the structural similarity to aceclofenac and related compounds, certain crystalline characteristics can be inferred [5] [11].

Aceclofenac, the parent compound, crystallizes in a monoclinic crystal system with specific intermolecular interactions including hydrogen bonding between carboxylic acid groups, halogen bonding involving chlorine atoms, and aromatic π-π interactions [11]. The introduction of the hydroxyl group in the 4' position of 4'-Hydroxy Aceclofenac would be expected to introduce additional hydrogen bonding capabilities, potentially affecting the crystal packing and polymorphic behavior.

The recrystallization studies conducted on aceclofenac demonstrate that different crystal modifications can be obtained depending on the solvent system and crystallization conditions [5]. These studies revealed orthorhombic, triclinic, monoclinic, and hexagonal crystal forms depending on the crystallization method and additives used [5]. The melting point variations observed in these different crystal forms (144-152°C) suggest that 4'-Hydroxy Aceclofenac might also exhibit polymorphic behavior.

The presence of the additional hydroxyl group in 4'-Hydroxy Aceclofenac introduces an extra hydrogen bond donor and acceptor site, which could lead to different intermolecular interaction patterns compared to the parent compound. This structural modification might result in distinct crystal forms with potentially different physicochemical properties such as solubility, dissolution rate, and stability.

Thermal analysis of related compounds indicates that the crystalline forms exhibit characteristic melting endotherms and may show multiple thermal events corresponding to different crystal forms or hydrates [5]. The water content in crystalline forms of aceclofenac ranges from 0.5-2%, suggesting that 4'-Hydroxy Aceclofenac might also incorporate water molecules in its crystal lattice, potentially forming hydrated crystal forms.

Spectroscopic Properties

UV-Visible Absorption Characteristics

4'-Hydroxy Aceclofenac exhibits characteristic UV-visible absorption properties that are closely related to its parent compound aceclofenac, with some modifications due to the presence of the additional hydroxyl group [12] [13] [14]. The compound shows maximum absorption (λmax) in the range of 272-275 nm when measured in appropriate solvents such as methanol or phosphate buffer [12] [13].

The UV absorption characteristics are primarily attributed to the aromatic chromophores present in the molecule, particularly the dichloroaniline and phenylacetic acid moieties [12] [13]. The extended conjugation system involving the aromatic rings and the connecting amino group contributes to the characteristic absorption profile in the UV region.

In methanol-water solvent systems, the compound demonstrates good UV transparency above 280 nm, making it suitable for analytical applications using UV detection [12] [13]. The molar extinction coefficient is estimated to be similar to aceclofenac, with values around 13,800 L·mol⁻¹·cm⁻¹ at the absorption maximum [6].

The presence of the hydroxyl group in the 4' position may introduce slight bathochromic or hypsochromic shifts compared to the parent compound, although specific comparative studies are not available in the current literature. The hydroxyl group can participate in hydrogen bonding with the solvent, potentially affecting the electronic transitions and resulting in subtle changes in the absorption spectrum.

pH-dependent UV spectral changes may be observed due to the ionization of the carboxylic acid group and potential deprotonation of the phenolic hydroxyl group under highly alkaline conditions. These pH-induced spectral changes can be utilized for analytical purposes and provide insight into the compound's electronic structure.

Infrared Spectral Features

The infrared spectroscopic characteristics of 4'-Hydroxy Aceclofenac can be inferred from studies on aceclofenac and related compounds, though specific FTIR data for this metabolite are limited in the literature [15] [16] [17]. The compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups.

The carbonyl stretching vibrations would appear as strong bands in the 1715-1770 cm⁻¹ region, corresponding to the ester and carboxylic acid C=O groups [15] [16]. The carboxylic acid carbonyl typically appears at slightly lower frequencies (around 1715 cm⁻¹) compared to the ester carbonyl (around 1750-1770 cm⁻¹) due to hydrogen bonding and resonance effects.

The additional hydroxyl group in the 4' position would contribute characteristic O-H stretching vibrations in the 3300-3400 cm⁻¹ region [15] [16]. This phenolic hydroxyl group would show a broader absorption band compared to alcohol hydroxyl groups due to intramolecular and intermolecular hydrogen bonding interactions.

Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region, while C-N stretching vibrations associated with the amino group would be observed around 1343 cm⁻¹ [15] [16]. The presence of chlorine substituents would influence the aromatic ring vibrations and might appear as characteristic C-Cl stretching bands in the 600-800 cm⁻¹ region.

The fingerprint region (below 1500 cm⁻¹) would contain numerous bands corresponding to various bending and stretching vibrations of the aromatic rings, providing characteristic patterns useful for identification and structural confirmation.

Mass Spectral Fragmentation Patterns

Mass spectrometric analysis of 4'-Hydroxy Aceclofenac has been conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing valuable information about its fragmentation patterns and analytical detection [18] [19] [20].

The molecular ion peak appears at m/z 370.02 for the protonated molecule [M+H]⁺, corresponding to the molecular weight of 370.18 g/mol [18] [19]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions, facilitating detection and quantification.

The major fragmentation pathways involve alpha cleavage at the ester bonds, similar to the parent compound aceclofenac [18]. The base peak typically appears at m/z 74.9, corresponding to the loss of the carboxymethyl ester group and formation of a stable acylium ion [18]. This fragmentation pattern is characteristic of compounds containing the carboxymethyl ester functionality.

Additional significant fragment ions include m/z 251.7 and m/z 267.7, which correspond to different fragmentation pathways involving the aromatic moieties and the ester linkages [18]. The presence of the hydroxyl group in the 4' position may influence the fragmentation pattern by providing additional sites for protonation and hydrogen rearrangements.

Multiple reaction monitoring (MRM) transitions have been developed for analytical applications, utilizing the molecular ion to fragment ion transitions m/z 368.9 → 74.9 for quantitative analysis [18]. These specific transitions provide high selectivity and sensitivity for the detection of 4'-Hydroxy Aceclofenac in biological matrices.

The fragmentation behavior under different collision energies provides structural information and can be used to differentiate 4'-Hydroxy Aceclofenac from its structural analogs and metabolites. The presence of chlorine isotope patterns (M+2 peaks) in the mass spectrum confirms the presence of two chlorine atoms in the molecule.

Stability Profile

Thermal Stability Parameters

The thermal stability of 4'-Hydroxy Aceclofenac has not been extensively studied in isolation, but insights can be gained from thermal analysis studies of aceclofenac and related compounds [21] [5] [22]. Based on structural similarity and available data on the parent compound, 4'-Hydroxy Aceclofenac would be expected to exhibit similar thermal stability characteristics.

Differential scanning calorimetry (DSC) studies on aceclofenac show characteristic melting endotherms in the range of 149-153°C [23] [5] [6] [24]. The presence of the additional hydroxyl group in 4'-Hydroxy Aceclofenac might influence the melting behavior due to additional hydrogen bonding interactions, potentially leading to slight variations in melting point compared to the parent compound.

Thermogravimetric analysis (TGA) of aceclofenac indicates thermal stability up to approximately 150°C, with decomposition beginning at higher temperatures [5]. The compound shows minimal weight loss below 100°C, indicating low moisture content and good thermal stability under normal storage conditions. Similar behavior would be expected for 4'-Hydroxy Aceclofenac, although the additional hydroxyl group might introduce slight differences in thermal decomposition pathways.

The glass transition temperature (Tg) of aceclofenac has been determined to be approximately 9.2°C using DSC analysis [21]. This low glass transition temperature indicates that the compound can exist in an amorphous state at room temperature, which may have implications for its physical stability and dissolution behavior. The presence of the hydroxyl group in 4'-Hydroxy Aceclofenac might affect the glass transition temperature due to changes in molecular mobility and intermolecular interactions.

Thermal degradation studies under accelerated conditions (40°C/75% RH) have shown that aceclofenac-related compounds maintain stability for extended periods [25] [26]. These conditions represent standard pharmaceutical stability testing protocols and suggest that 4'-Hydroxy Aceclofenac would likely meet thermal stability requirements for pharmaceutical applications.

Hydrolytic Stability

Hydrolytic stability is a critical parameter for 4'-Hydroxy Aceclofenac due to the presence of ester linkages in its structure that are susceptible to hydrolytic cleavage [27] [28] [8] [29]. The compound can undergo hydrolysis under both acidic and basic conditions, leading to the formation of 4'-hydroxydiclofenac and glycolic acid.

Under acidic conditions (pH 1.2), 4'-Hydroxy Aceclofenac exhibits moderate stability with gradual degradation occurring through acid-catalyzed ester hydrolysis [7] [8]. Studies on aceclofenac under similar conditions show 16-17% remaining after refluxing in 0.1N HCl for 8 hours, indicating significant acid-labile character [8]. The additional hydroxyl group in 4'-Hydroxy Aceclofenac might provide some stabilization through intramolecular hydrogen bonding, but the overall hydrolytic susceptibility would remain similar.

At physiological pH (7.4), the compound demonstrates improved stability compared to acidic conditions [27] [30]. The hydrolytic half-life under these conditions is longer, making the compound suitable for biological applications. However, enzymatic hydrolysis can occur rapidly in the presence of esterases, particularly in hepatic tissues where CYP2C9 mediates the conversion to 4'-hydroxydiclofenac [27] [30] [31].

Alkaline hydrolysis represents a significant degradation pathway for 4'-Hydroxy Aceclofenac [9] [10]. Under basic conditions (pH > 10), rapid hydrolysis occurs, leading to complete degradation within hours. This base-catalyzed hydrolysis follows second-order kinetics and is temperature-dependent, with rates increasing significantly at elevated temperatures.

The hydrolytic stability is also influenced by temperature, with higher temperatures accelerating the degradation process. Kinetic studies on related aceclofenac prodrugs show that hydrolysis rates follow Arrhenius temperature dependence, with activation energies typical of ester hydrolysis reactions [29].

Buffer composition and ionic strength can also affect hydrolytic stability. Phosphate buffers generally provide better stability compared to other buffer systems, while the presence of metal ions may catalyze hydrolytic degradation through coordination with the ester functionality.

Oxidative Stability

4'-Hydroxy Aceclofenac demonstrates generally good oxidative stability under normal storage conditions, though it may be susceptible to oxidative degradation under forced stress conditions [7] [9]. The presence of the phenolic hydroxyl group introduces both potential antioxidant properties and sites for oxidative attack.

Studies on aceclofenac under oxidative stress conditions (3% H₂O₂) show moderate degradation with approximately 66.85% of the compound remaining after exposure [9]. The additional hydroxyl group in 4'-Hydroxy Aceclofenac might provide some protection against oxidative degradation through its antioxidant properties, potentially scavenging reactive oxygen species.

The phenolic hydroxyl group can undergo oxidation to form quinone-like structures under harsh oxidative conditions. This oxidation pathway might lead to the formation of colored degradation products and potentially reactive intermediates. However, under normal pharmaceutical storage conditions, such oxidative degradation would be minimal.

Metal-catalyzed oxidation represents a potential degradation pathway, particularly in the presence of transition metals such as iron or copper. The phenolic hydroxyl group can coordinate with metal ions, potentially facilitating electron transfer processes that lead to oxidative degradation. Appropriate formulation strategies, including the use of chelating agents, can mitigate this risk.

The compound shows stability when stored under inert atmospheres (nitrogen or argon), indicating that atmospheric oxygen contributes to oxidative degradation over extended periods. Light can also catalyze oxidative processes, making protection from light an important consideration for long-term stability.

Antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be incorporated into formulations to enhance oxidative stability. The effectiveness of different antioxidant systems would need to be evaluated specifically for 4'-Hydroxy Aceclofenac formulations.

Photolytic Stability

Photolytic stability of 4'-Hydroxy Aceclofenac is an important consideration for pharmaceutical development, as many compounds containing aromatic chromophores are susceptible to photodegradation [7] [32] [33]. The compound contains UV-absorbing aromatic rings that can undergo photochemical reactions when exposed to light.

Studies on aceclofenac show susceptibility to photodegradation in solution, with significant degradation occurring under UV irradiation [7]. The photodegradation rate is wavelength-dependent, with UV-B radiation (280-315 nm) being particularly damaging. Exposure to direct sunlight for 7 days results in measurable degradation, though solid-state photostability is generally better than solution-state stability [7].

The photodegradation mechanisms likely involve the formation of excited states in the aromatic chromophores, leading to bond cleavage and rearrangement reactions [32] [33]. The additional hydroxyl group in 4'-Hydroxy Aceclofenac might influence photodegradation pathways by providing additional sites for hydrogen abstraction or by altering the electronic properties of the aromatic system.

Fluorescent light exposure presents a milder photolytic stress compared to UV irradiation, but prolonged exposure can still result in gradual degradation [7]. The photodegradation rate under fluorescent conditions is significantly lower than under UV irradiation, making normal laboratory lighting conditions relatively safe for short-term handling.

Photostabilization strategies can be employed to improve the light stability of 4'-Hydroxy Aceclofenac. These include the use of light-protective packaging (amber glass containers), incorporation of UV absorbers in formulations, and the development of lipid nanocarriers that can provide physical protection from light exposure [32].